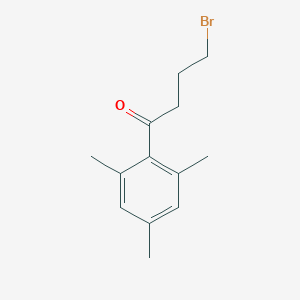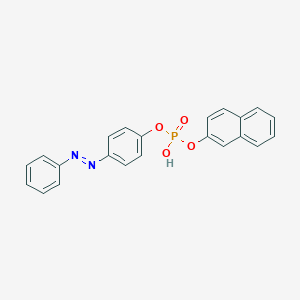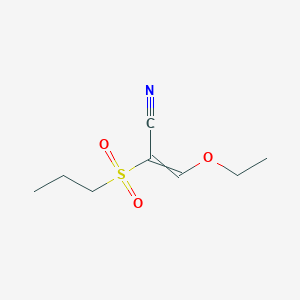![molecular formula C15H20BrNO10 B067908 [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate CAS No. 159895-07-5](/img/structure/B67908.png)
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups, a bromine atom, and a carbamoyl group attached to an oxane ring. Its molecular formula is C14H19BrNO10.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursors. One common method involves the acetylation of a brominated carbohydrate derivative, followed by the introduction of the carbamoyl group. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The bromination step may involve the use of bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be employed in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate exerts its effects involves interactions with specific molecular targets. The acetoxy groups can participate in esterification reactions, while the bromine atom can act as a leaving group in substitution reactions. The carbamoyl group may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-chloro-6-carbamoyloxan-2-yl]methyl acetate: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-iodo-6-carbamoyloxan-2-yl]methyl acetate:
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-fluoro-6-carbamoyloxan-2-yl]methyl acetate: Fluorine substitution can enhance the compound’s stability and influence its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO10/c1-6(18)23-5-10-11(24-7(2)19)12(25-8(3)20)13(26-9(4)21)15(16,27-10)14(17)22/h10-13H,5H2,1-4H3,(H2,17,22)/t10-,11+,12+,13-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBIPUGROIRDQG-NLRWUALESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)
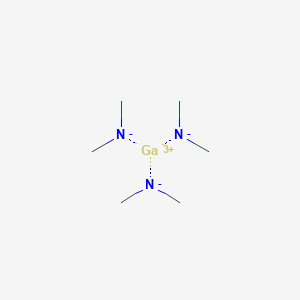
![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)
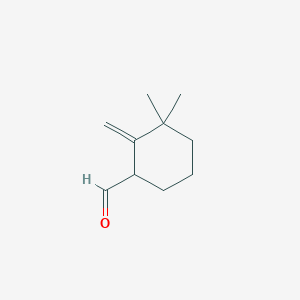
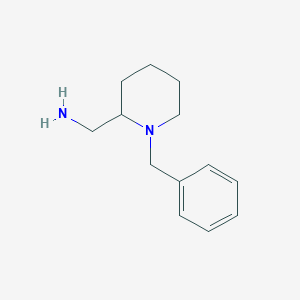
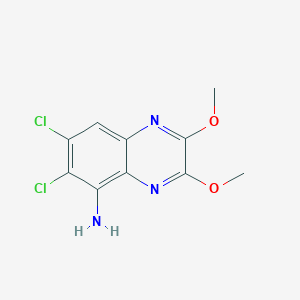
![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
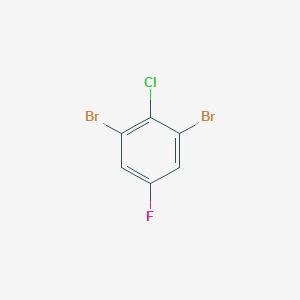
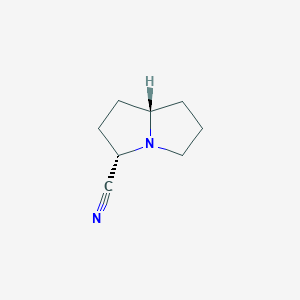
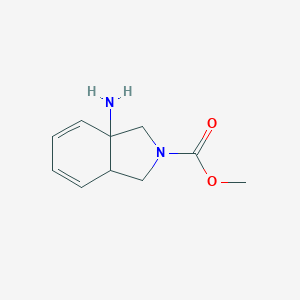
![2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid](/img/structure/B67850.png)
